N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
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Overview
Description
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as p-tolyl chloride in the presence of a Lewis acid catalyst.
Oxidation to Form the Dioxido Group: The oxidation of the thieno[3,4-c]pyrazole core to introduce the dioxido group can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the intermediate with 3-phenylpropanoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of related compounds and their interactions with biological macromolecules
Industrial Applications: Its derivatives may find use in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth . Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core and have been studied for their antitrypanosomal and antischistosomal activities.
Pyrazolo[5,1-c]triazines: Known for their potential as HMG-CoA reductase inhibitors and COX-2 selective inhibitors.
Thieno[2,3-b]pyridines: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core with a dioxido group and a phenylpropanamide moiety.
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H21N3O3S/c1-15-7-10-17(11-8-15)24-21(18-13-28(26,27)14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3,(H,22,25) |
InChI Key |
SCQPBKDZIQLBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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